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Compound of Interest

Compound Name:
(1S,4R)-4-Aminocyclopent-2-

enecarboxylic acid

Cat. No.: B1142292 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a conformationally restricted analog of

the neurotransmitter γ-aminobutyric acid (GABA). Its unique stereochemistry and rigid structure

make it a valuable tool in neuroscience research and a key building block for the development

of novel therapeutics targeting the central nervous system. This technical guide provides a

comprehensive overview of its chemical properties, synthesis, biological activity, and its role as

a modulator of GABAergic and dopaminergic signaling.

Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is

(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid. It is often used and studied in its

hydrochloride salt form, with the IUPAC name (1S,4R)-4-amino-2-cyclopentene-1-carboxylic

acid hydrochloride.
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Property Value Reference

Molecular Formula C₆H₉NO₂ [1]

Molecular Weight 127.14 g/mol [1]

CAS Number 168471-40-7 [2]

Appearance Off-white powder Chem-Impex

Optical Rotation
[a]D25 = -245 ± 2º (c=1% in

H₂O)
Chem-Impex

Synthesis and Experimental Protocols
The synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid and its derivatives is a

critical area of research for ensuring a high-purity supply for pharmaceutical development.

Several synthetic routes have been established.

Protocol 1: Synthesis of (1S,4R)-4-Amino-2-cyclopenten-
1-carboxylic Acid Hydrochloride from its Methyl Ester
Tartrate
This protocol details the hydrolysis of the methyl ester to yield the final carboxylic acid

hydrochloride.

Materials:

(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate

Methanol

Triethylamine

Water

Lithium hydroxide

Acetic acid
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Tetrahydrofuran

Procedure:

Dissolve 10 g of (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate in

50 mL of methanol.[3]

Neutralize the solution to a pH of 6-7 by adding triethylamine.[3]

Add 10 mL of water and cool the mixture to -20°C.[3]

Prepare a solution of lithium hydroxide (0.16 g) in 5 mL of water and add it dropwise to the

reaction mixture.[3]

Immediately following the addition, neutralize the reaction with acetic acid to a pH of 3-4.[3]

The organic solvent is removed by vortexing, and the residue is diluted with tetrahydrofuran.

[3]

The resulting salt is filtered off, and the filtrate is vortexed to yield (1S,4R)-4-Amino-2-

cyclopenten-1-carboxylic Acid Hydrochloride.[3]

The reported yield for this synthesis is 83.7%.[3]

Protocol 2: Synthesis of (-)-(1S,4R)-4-Amino-2-
cyclopentene-1-carboxylic acid methanesulfonate
This method starts from (-)-2-azabicyclo[2.2.1]hept-5-en-3-one.

Materials:

(-)-2-azabicyclo[2.2.1]hept-5-en-3-one

Tetrahydrofuran (THF)

Methanesulfonic acid

Water
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Procedure:

A solution of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (97.45 g, 0.8929 mol) in tetrahydrofuran

(500 mL) is filtered and warmed to 35°C.

A solution of methanesulfonic acid (63.7 mL, 0.9817 mol) in water (24.1 mL, 1.34 mol) is

added over 1.5 hours, ensuring the temperature does not exceed 45°C.

The resulting slurry is heated at 60°C for three hours and then allowed to cool to room

temperature over 15 hours.

The slurry is filtered, and the collected solid is washed twice with anhydrous tetrahydrofuran

(200 mL).

Biological Activity and Mechanism of Action
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is primarily recognized as a GABA mimetic

and a reversible inhibitor of GABA transaminase (GABA-T).[4] GABA-T is the primary enzyme

responsible for the degradation of GABA.[5] By inhibiting this enzyme, the compound increases

the concentration of GABA in the brain, leading to enhanced inhibitory neurotransmission.[5]

This mechanism is the basis for its therapeutic potential in various neurological and psychiatric

disorders.

Modulation of Dopaminergic System
The increased GABAergic tone resulting from GABA-T inhibition has a significant impact on

other neurotransmitter systems, notably the dopaminergic system. Enhanced GABAergic

signaling can depress the activity of nigrostriatal dopamine pathways.[6] This modulation of

dopamine release is a key factor in the compound's potential for treating substance use

disorders.

Experimental Evidence in Animal Models
A study investigating the effects of the (1R,4S) stereoisomer, a reversible GABA transaminase

inhibitor, on conditioned place preference in rats provides valuable in-vivo data.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1142292?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11891877/
https://synapse.patsnap.com/article/what-are-gaba-transaminase-inhibitors-and-how-do-they-work
https://synapse.patsnap.com/article/what-are-gaba-transaminase-inhibitors-and-how-do-they-work
https://pubmed.ncbi.nlm.nih.gov/6286931/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1142292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model Treatment Dosage Effect Reference

Rat

Cocaine-induced

conditioned

place preference

300 mg/kg i.p. of

(1R,4S)-ACC

Significantly

attenuated the

expression of

cocaine-induced

place preference

[4]

Rat

Nicotine-induced

conditioned

place preference

75 mg/kg i.p. of

(1R,4S)-ACC

Significantly

attenuated the

expression of

nicotine-induced

place preference

[4]

These results suggest that by reversibly inhibiting GABA transaminase, this class of

compounds can be effective in blocking cue-induced relapse to addictive substances.[4]

Signaling Pathways and Workflows
GABA Transaminase Inhibition Pathway
The primary mechanism of action involves the inhibition of the GABA shunt, a metabolic

pathway that degrades GABA.
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Caption: Inhibition of GABA Transaminase by (1S,4R)-4-Aminocyclopent-2-enecarboxylic
acid.

Modulation of Dopaminergic Neuron Activity
The increased GABA levels in the synaptic cleft lead to the modulation of postsynaptic

neurons, including dopaminergic neurons in pathways such as the nigrostriatal pathway.
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Caption: GABAergic modulation of dopamine release.
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Conclusion
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a compound of significant interest for

researchers in neuropharmacology and drug development. Its well-defined stereochemistry

and its role as a reversible inhibitor of GABA transaminase provide a solid foundation for the

design of novel therapeutics for a range of CNS disorders, from epilepsy to addiction. The

detailed synthetic protocols and an understanding of its mechanism of action presented in this

guide offer valuable resources for scientists working to unlock the full therapeutic potential of

this and related molecules. Further research to quantify its binding affinities and efficacy at

various receptor subtypes will be crucial for its clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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